Brunel University London: BTK Biochemical Potency Advantage over Core Scaffold Analogs
In a biochemical BTK enzymatic assay, 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone demonstrated an IC50 of 1 nM. [1] This represents a >5-fold improvement over the corresponding benzylthio analog (1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone, CAS 2034513-70-5), which exhibited an IC50 of 5.5 nM under identical assay conditions. [2] Both compounds were evaluated in a biochemical BTK in vitro assay measuring compound potency through IC50 determination.
| Evidence Dimension | BTK Biochemical IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Benzylthio analog (CAS 2034513-70-5): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold increase in biochemical potency |
| Conditions | Biochemical human full-length wild-type BTK (M1 to S659) enzymatic assay; recombinant protein expressed in mammalian expression system |
Why This Matters
The 5.5-fold potency differential between the o-tolyloxy and benzylthio congeners in the same biochemical assay defines a clear procurement advantage for target engagement studies where sustaining sub-nanomolar BTK occupancy under cellular ATP concentrations is required.
- [1] BindingDB BDBM658436. (2024). US20240083900, Example 85. Tyrosine-protein kinase BTK (Homo sapiens); IC50: 1 nM. Retrieved from BindingDB. View Source
- [2] BindingDB BDBM658410. (2024). US20240083900, Example 236. Tyrosine-protein kinase BTK (Homo sapiens); IC50: 5.5 nM. Retrieved from BindingDB. View Source
